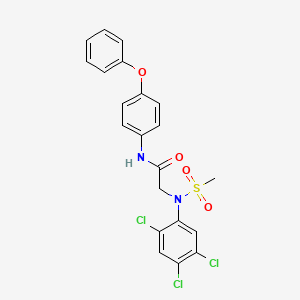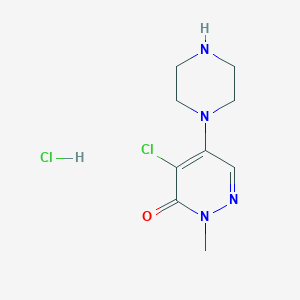
Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate” is a chemical compound with the IUPAC name 2,3,4,5,6-pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate . It has a molecular weight of 345.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current data .Applications De Recherche Scientifique
Synthesis of β-Sultams
Pentafluorophenyl sulfonates, including Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate, have been utilized in the stereoselective synthesis of β-sultams. A one-pot synthesis approach for these compounds involves mild N−O bond cleavage followed by intramolecular cyclization, highlighting the utility of pentafluorophenyl sulfonate as a valuable precursor for sulfonamides. This process demonstrates the potential of pentafluorophenyl sulfonates in synthesizing complex molecular structures efficiently (Lewis et al., 2006).
Synthesis of Methyl 4-Pentafluorosulfanylphenyl Sulfoximines
Researchers have developed a cost-effective and high-yielding synthetic route to methyl 4-pentafluorosulfanylphenyl sulfoximines starting from the corresponding sulfide. The process involves converting the intermediate N-cyano sulfoximine into N-(1H)-tetrazole and modifying the NH-sulfoximine through N-arylation and N-alkylation reactions. This work showcases the versatility of pentafluorophenyl sulfonate derivatives in synthesizing sulfoximines (Hendriks et al., 2014).
Development of Activated Sulfonate Esters
The synthesis of pentafluorophenyl (PFP) sulfonate esters from aryl and heteroaryl boronic acids has been reported. The process employs a copper-catalyzed oxidative method to convert sulfinate intermediates into sulfonate esters. This research illustrates the broad applicability of PFP esters in chemical synthesis, offering a wide range of compounds in good yields (Vedovato et al., 2018).
Alternative to Sulfonyl Chlorides
Heterocyclic pentafluorophenyl sulfonate esters have been identified as shelf-stable alternatives to sulfonyl chlorides. These esters are easily prepared from thiols and react readily with primary and secondary amines to produce sulfonamides in high yields. This finding opens new pathways for the synthesis of sulfonamides, providing a more stable and efficient alternative to traditional methods (Bornholdt et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific molecular structure .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methyl-1,3-thiazole-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLNSYJKMQNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)


![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)

![2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2957931.png)
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2957934.png)



![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)
![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)
![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)

